molecular formula C19H17N5O3S B11459712 5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

5,7-dimethyl-N-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B11459712
M. Wt: 395.4 g/mol
InChI Key: SYLGXVXKTDYAHI-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is notable for its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with a sulfonamide group and a phenoxyphenyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves multiple steps. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with 4-phenoxyphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction disrupts the normal functioning of cells, ultimately resulting in cell death. Additionally, the compound may inhibit certain enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dimethyl-N-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is unique due to its combination of a triazolopyrimidine core with a sulfonamide group and a phenoxyphenyl substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

5,7-dimethyl-N-(4-phenoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C19H17N5O3S/c1-13-12-14(2)24-18(20-13)21-19(22-24)28(25,26)23-15-8-10-17(11-9-15)27-16-6-4-3-5-7-16/h3-12,23H,1-2H3

InChI Key

SYLGXVXKTDYAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C

Origin of Product

United States

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